3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Description
3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a methoxy group at the meta position (C3) and linked to a 3-phenyl-1,2,4-thiadiazole moiety. This structure combines a planar aromatic system with a sulfur-containing heterocycle, which is critical for its interactions with biological targets such as adenosine receptors and histone deacetylases (HDACs) . The compound’s methoxy group influences electronic properties and steric interactions, while the phenyl-thiadiazole segment enhances binding selectivity through hydrophobic and π-π stacking interactions.
Properties
IUPAC Name |
3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-5-8-12(10-13)15(20)18-16-17-14(19-22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXKDAYFGMCNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution Reaction: The phenyl group is introduced through a substitution reaction, where the thiadiazole derivative reacts with a phenyl halide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced by reacting the intermediate compound with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activities. Studies have shown that 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can be effective against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 12 | 100 |
| Staphylococcus aureus | 15 | 100 |
| Bacillus subtilis | 10 | 100 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways, similar to known antibiotics .
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Indicate the concentration required to inhibit cell growth by 50%.
The compound has shown promising results in vitro, with IC50 values in the micromolar range, suggesting potential as a lead compound for further development .
Potential Therapeutic Uses
Given its biological activities, 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide holds potential for development in several therapeutic areas:
- Antibacterial Agents : Due to its effectiveness against resistant bacterial strains.
- Anticancer Drugs : As a potential lead compound for the development of new anticancer therapies.
- Anti-inflammatory Agents : Thiadiazole derivatives are known for their anti-inflammatory properties, which could be explored further.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxy-N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)Benzamide (LUF5417)
- Substituent Position : Para-methoxy on benzamide vs. meta-methoxy in the target compound.
- Activity: LUF5417 exhibits selective antagonism at adenosine A3 receptors (Ki = 82 nM) . The meta-methoxy substitution in the target compound may alter receptor selectivity due to steric and electronic effects.
- SAR Insight : Para-substituted derivatives (e.g., 4-hydroxy, 4-methoxy) show higher A1/A3 receptor affinity, while meta-substitution likely shifts selectivity or potency toward other targets .
N-(3-Phenyl-1,2,4-Thiadiazol-5-yl)-4-Hydroxybenzamide (LUF5437)
- Substituent : Hydroxyl group at the para position.
- Activity : Potent A1 receptor antagonist (Ki = 7 nM) . The hydroxyl group enhances hydrogen bonding but reduces metabolic stability compared to methoxy derivatives.
Table 1: Adenosine Receptor Binding Affinities
| Compound | A1 Ki (nM) | A3 Ki (nM) |
|---|---|---|
| Target Compound (3-methoxy) | Not reported | Not reported |
| LUF5417 (4-methoxy) | >10,000 | 82 |
| LUF5437 (4-hydroxy) | 7 | >10,000 |
Antiproliferative Thiadiazol-Benzamide Derivatives
4-((4-Methylbenzyl)oxy)-N-(1,2,4-Thiadiazol-5-yl)Benzamide (VIa)
Table 2: Antiproliferative Activity (Colon Cancer Cells)
| Compound | IC50 (µg/mL) | HDAC8 Binding Affinity (kcal/mol) |
|---|---|---|
| Target Compound | Not tested | Not reported |
| VIa | 2.5 | -8.2 |
| Vorinostat | 1.2 | -9.1 |
Thiadiazole Modifications and Selectivity
3-Chloro-N-(2-Methyl-3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide
- Modification : Oxo and methyl groups on thiadiazole.
4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide
- Modification : Oxo group on thiadiazole instead of phenyl.
- Activity: No receptor data reported, but the oxo group may enhance solubility due to increased polarity .
Complex Derivatives with Extended Moieties
3-Methoxy-N-(3-{5-Methyl-1-[4-(Propan-2-yl)Phenyl]-1H-1,2,3-Triazol-4-yl}-1,2,4-Thiadiazol-5-yl)Benzamide
- Structure : Incorporates a triazole ring and isopropylphenyl group.
- Impact : Increased molecular weight (434.5 g/mol vs. 311.4 g/mol in the target compound) may reduce bioavailability despite enhanced kinase selectivity .
Key Structure-Activity Relationship (SAR) Insights
Substituent Position : Meta-substitution on benzamide (target compound) vs. para-substitution (LUF5417, VIa) alters target selectivity and steric interactions.
Thiadiazole Modifications : Phenyl substitution enhances receptor binding through hydrophobic interactions, while oxo groups improve solubility but reduce potency .
Electron-Donating Groups : Methoxy groups improve metabolic stability over hydroxyl analogues but may reduce hydrogen-bonding capacity .
Biological Activity
3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a methoxy group, a benzamide structure, and a thiadiazole ring. The synthesis typically involves the following steps:
- Formation of Thiadiazole Ring : The thiadiazole is synthesized through cyclization reactions involving hydrazines and carboxylic acids.
- Coupling Reaction : The resultant thiadiazole is then coupled with a substituted benzoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Induces G2/M phase arrest |
| HepG2 (Liver Cancer) | 9.6 | Down-regulation of MMP2 and VEGFA |
Thiadiazole derivatives have shown to inhibit key signaling pathways involved in cancer proliferation and metastasis, making them suitable candidates for further drug development .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Thiadiazole derivatives are known to inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes. In vitro studies have demonstrated that compounds similar to 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can effectively reduce pro-inflammatory cytokine production .
Antimicrobial Effects
Thiadiazoles also exhibit antimicrobial activity against various pathogens. Studies indicate that this compound may possess broad-spectrum activity due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within the pathogens .
The biological activity of 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiadiazole ring interacts with enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 cells, revealing that certain modifications significantly enhanced their potency .
- Inflammation Model : Another research focused on the anti-inflammatory potential of these compounds in animal models, showing reduced edema and inflammation markers upon treatment with 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiadiazole formation | Ethanol, reflux, 12 h | 65–75% | |
| Benzamide coupling | EDC, DCM, rt, 4 h | 80–85% |
How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
Basic Research Question
- 1H/13C NMR :
- IR Spectroscopy :
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 352.08 for C₁₆H₁₃N₃O₂S).
How to design experiments to determine whether the compound acts as a direct sulfhydryl-modifying agent versus an allosteric modulator?
Advanced Research Question
- Kinetic Assays : Compare enzyme inhibition in the presence/absence of thiol-reducing agents (e.g., DTT). Irreversible inhibition (sulfhydryl modifier) would persist after DTT treatment, while allosteric effects would reverse .
- X-ray Crystallography : Resolve ligand-binding sites; covalent binding to cysteine residues confirms sulfhydryl modification .
- Mutagenesis : Replace putative cysteine residues in the target protein. Loss of activity supports direct modification .
What strategies resolve discrepancies in biological activity data across different assay systems?
Advanced Research Question
- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Control Experiments : Test for off-target effects via kinase profiling panels or CRISPR-mediated gene knockout .
- Data Normalization : Account for differences in cell permeability (e.g., using LC-MS to quantify intracellular compound levels) .
How to optimize the substitution pattern on the thiadiazole ring to enhance target selectivity?
Advanced Research Question
Q. Example SAR Table :
| Substituent (R) | IC₅₀ (Target A) | IC₅₀ (Off-target B) | Selectivity Index |
|---|---|---|---|
| 3-Phenyl | 50 nM | 500 nM | 10 |
| 4-Fluorophenyl | 30 nM | 300 nM | 10 |
| 2-Thienyl | 200 nM | 250 nM | 1.25 |
What in silico methods predict target interactions, and how to validate them experimentally?
Advanced Research Question
- Target Prediction : Use SwissTargetPrediction or SEA to identify potential targets based on structural similarity .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns; RMSD < 2 Å indicates robust interaction .
- Validation :
How to address conflicting data on the compound’s efficacy in in vitro vs. in vivo models?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
